
1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one is an organic compound that features both a hydroxyphenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the condensation of 2-hydroxyacetophenone with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Products may include 2-hydroxybenzophenone or 2-hydroxybenzoic acid.
Reduction: Products may include 1-(2-hydroxyphenyl)-2-(pyridin-2-yl)ethanol.
Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl and pyridinyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Hydroxyacetophenone: Lacks the pyridinyl group but shares the hydroxyphenyl structure.
2-Pyridinecarboxaldehyde: Lacks the hydroxyphenyl group but shares the pyridinyl structure.
1-(2-Hydroxyphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group at a different position.
Uniqueness: 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one is unique due to the combination of the hydroxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
CAS No. |
63113-78-0 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C13H11NO2/c15-12-7-2-1-6-11(12)13(16)9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
InChI Key |
DMLNZMGINZGXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



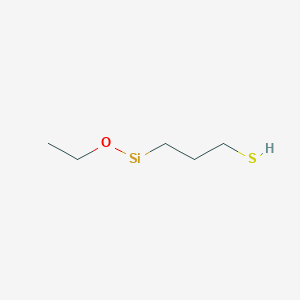
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
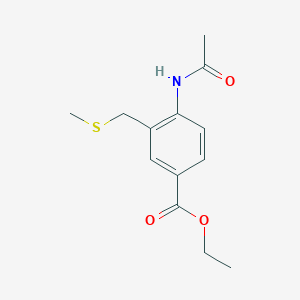
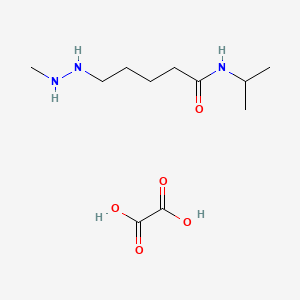
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)
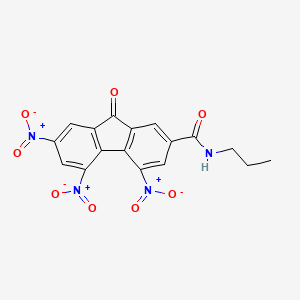
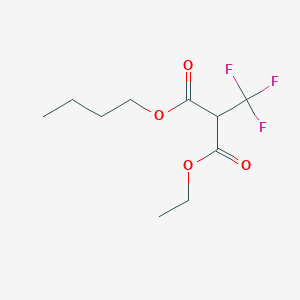
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
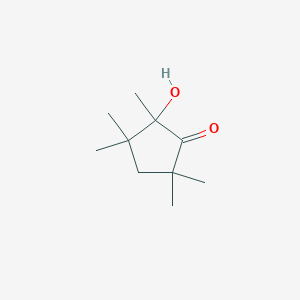
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
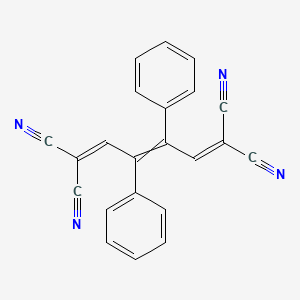
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)
